2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole

Catalog No.
S14234659
CAS No.
M.F
C10H9N5S
M. Wt
231.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole

Product Name

2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole

IUPAC Name

5-(1-methylindazol-3-yl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

InChI

InChI=1S/C10H9N5S/c1-15-7-5-3-2-4-6(7)8(14-15)9-12-13-10(11)16-9/h2-5H,1H3,(H2,11,13)

InChI Key

GOSXMZDLFVGRCW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C3=NN=C(S3)N

2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole is a compound that belongs to the class of thiadiazoles, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This specific compound features an amino group at position 2 and a 1-methyl-3-indazolyl substituent at position 5. The molecular formula for this compound is C10_{10}H9_9N5_5S, indicating it contains ten carbon atoms, nine hydrogen atoms, five nitrogen atoms, and one sulfur atom. The presence of the indazole moiety contributes to its unique properties and potential biological activities.

The chemical reactivity of 2-amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole is influenced by the functional groups present in its structure. The amino group can participate in nucleophilic substitution reactions, while the thiadiazole ring can undergo electrophilic substitution due to its electron-deficient nature. Additionally, the compound can engage in condensation reactions to form derivatives or react with various electrophiles to produce new compounds.

Research indicates that compounds within the thiadiazole family exhibit a range of biological activities. Specifically, 2-amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole has been studied for its potential anti-cancer and anti-microbial properties. Studies have shown that derivatives of thiadiazoles can inhibit tumor cell proliferation and exhibit significant activity against various bacterial and fungal strains . The presence of the indazole substituent may enhance these biological effects due to its own pharmacological properties.

The synthesis of 2-amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole typically involves multi-step reactions starting from simpler precursors. One common approach includes:

  • Formation of Thiadiazole Ring: Starting materials such as thiosemicarbazide and carbon disulfide are reacted under acidic conditions to form a thiadiazole intermediate.
  • Substitution Reaction: The indazole moiety is introduced through nucleophilic substitution at the appropriate position on the thiadiazole ring.
  • Purification: The product is purified using recrystallization techniques to yield the final compound in high purity.

These methods may vary based on specific experimental conditions and desired yields .

2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals. Its anti-cancer and anti-microbial properties make it a candidate for further research in drug development targeting various diseases. Additionally, it may serve as a building block for synthesizing more complex molecules with enhanced therapeutic profiles.

Interaction studies involving 2-amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole have focused on its binding affinity with biological targets such as enzymes and receptors involved in disease pathways. Molecular docking studies suggest that this compound can effectively bind to certain protein targets, which may explain its observed biological activities . Further studies are needed to elucidate the precise mechanisms of action and interaction profiles.

Several compounds share structural similarities with 2-amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole. Here are some notable examples:

Compound NameStructureUnique Features
2-Amino-5-methyl-1,3,4-thiadiazoleC4_{4}H6_{6}N4_{4}SLacks indazole moiety; simpler structure
2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazoleC12_{12}H15_{15}N3_{3}SContains bulky tert-butyl group; different biological activity profile
2-Amino-5-(3-methyl-3-oxetanyl)-1,3,4-thiadiazoleC6_{6}H9_{9}N5_{5}SFeatures an oxetane ring; potential for different reactivity

The uniqueness of 2-amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole lies in its specific indazole substituent and associated biological activities that may not be present in other similar compounds .

Cyclocondensation reactions involving thiosemicarbazide derivatives remain the most widely employed strategy for synthesizing 1,3,4-thiadiazole-indazole hybrids. These reactions typically exploit the nucleophilic reactivity of thiosemicarbazide’s sulfur and nitrogen atoms to form the thiadiazole ring.

Reaction Mechanisms and Conditions

The synthesis begins with the reaction of 1H-indazole-5-carboxylic acid (I) with thiosemicarbazide in the presence of phosphorous oxychloride (POCl₃) under reflux conditions. This step generates the thiadiazole core (II) through a cyclodehydration mechanism, where POCl₃ acts as both a Lewis acid catalyst and a dehydrating agent. Subsequent treatment of II with ammonium isothiocyanate in ethanol, mediated by triethylamine, yields the thiourea intermediate (III). Finally, condensation of III with thioglycolic acid under acidic conditions produces the thiazolidinone-bearing thiadiazole derivative (IV).

A complementary approach involves the cyclocondensation of benzoylisothiocyanate-derived thiosemicarbazide with aldehydes or ketones. For instance, reacting thiosemicarbazide with benzaldehyde forms a Schiff base, which undergoes bromination in acetic acid to yield thiadiazole derivatives. This method emphasizes the versatility of thiosemicarbazide in forming diverse heterocyclic architectures.

Table 1: Comparative Analysis of Cyclocondensation Methods

ReactantsCatalyst/ConditionsProduct Yield (%)Reference
1H-Indazole-5-carboxylic acid + ThiosemicarbazidePOCl₃, reflux, 4 hrs72–85
Benzoylisothiocyanate + BenzaldehydeBromine/AcOH, 60°C68–75

Key factors influencing yield include the electronic nature of substituents on the indazole moiety and the choice of solvent. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediate species.

Mechanistic Framework of Imidate-Mediated Reactions

The formation of 2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole through imidate alkylation pathways involves a series of nucleophilic displacement reactions that proceed through distinct mechanistic stages [2]. The imidate-amide rearrangement serves as a fundamental explanation for the ambident nucleophilic properties observed in neutral amides, where rearrangement of N-methylbenzimidates to tertiary amides occurs readily at elevated temperatures [2]. This process is catalyzed by alkyl halides and other electrophilic species, suggesting that alkylation of neutral amides typically proceeds at the oxygen atom, with nitrogen substitution arising from subsequent rearrangement [2].

The mechanistic pathway begins with nucleophilic attack by the thiadiazole nitrogen atoms on the electrophilic center of the imidate species [3]. Due to the electronegativity of the two nitrogen atoms in the thiadiazole ring, the carbon atoms exhibit low electron density, making them susceptible to nucleophilic attack [3]. This electron-deficient nature of the carbon centers facilitates the displacement reaction, where halogen atoms are readily displaced by nucleophiles [3].

Experimental Evidence for Displacement Mechanisms

Research investigating the alkylation of sulfonamides with trichloroacetimidates provides valuable insights into the mechanistic pathways relevant to thiadiazole formation [4]. The reaction proceeds through an SN1 pathway, where the imidate ionizes and is subsequently trapped by the nucleophilic species [4]. Temperature requirements near refluxing toluene (approximately 110°C) are necessary for effective alkylation to proceed, with portionwise addition of imidate significantly increasing yields from 76% to 86% [4].

The following table summarizes key mechanistic parameters for imidate alkylation reactions:

ParameterValueMechanism TypeTemperature Requirement
Yield Enhancement76% → 86%SN1 Displacement110°C (Reflux)
Reaction Time18 hoursNucleophilic AttackSustained Heat
Imidate Equivalents1.5 equivPortionwise AdditionToluene Solvent

Structural Considerations in Nucleophilic Attack

The regioselectivity of nucleophilic displacement in thiadiazole systems is governed by the electronic distribution within the heterocyclic framework [3]. Amino thiadiazoles demonstrate sufficient nucleophilicity to undergo ready acetylation by acid chlorides or acetic acids, while also forming diazonium salts that exhibit coupling activity [3]. The formation of Schiff bases between 2-amino-1,3,4-thiadiazoles and aromatic aldehydes further demonstrates the nucleophilic character of the amino substituent [3].

The nucleophilic substitution mechanism in halogenated 1,3,4-thiadiazoles proceeds through attack at the electron-deficient carbon center, with the halogen atom serving as a leaving group [3]. This reactivity pattern is attributed to the electron-withdrawing effect of the two nitrogen atoms, which reduces electron density at the carbon positions and facilitates nucleophilic displacement [3].

Tautomeric Control in Regioselective Indazole Functionalization

Thermodynamic Considerations in Tautomeric Equilibria

The regioselective functionalization of indazole systems involves complex tautomeric equilibria that significantly influence the reaction outcomes [5] [6]. In indazole derivatives, the tautomeric equilibrium between N-1 and N-2 forms is controlled by both steric and electronic factors, with specific substitution patterns favoring particular tautomeric forms [5]. The combination of sodium hydride in tetrahydrofuran has been demonstrated to provide excellent N-1 regioselectivity, with certain C-3 substituted indazoles showing greater than 99% N-1 selectivity [5].

Tautomeric control mechanisms operate through conformational state influence, where the equilibrium can be shifted through molecular recognition and hydrogen bonding interactions [6]. The conformational equilibrium in the urea moiety and tautomerism in pyrimidine systems can be controlled through supramolecular approaches, with external stimuli forcing proton migration to specific positions [6].

Electronic Effects on Regioselectivity

The electronic nature of substituents plays a crucial role in determining tautomeric preferences and regioselectivity patterns [5]. For C-7 substituted indazoles bearing electron-withdrawing groups such as nitro or carboxymethyl substituents, excellent N-2 regioselectivity (≥96%) is observed [5]. This electronic control mechanism demonstrates how substituent effects can be leveraged to achieve desired regioselectivity in indazole functionalization reactions [5].

The following table illustrates the relationship between substituent electronic effects and regioselectivity:

Substituent PositionElectronic NatureRegioselectivitySelectivity Percentage
C-3 CarboxymethylElectron-withdrawingN-1 Selective>99%
C-3 tert-ButylElectron-donatingN-1 Selective>99%
C-7 NitroElectron-withdrawingN-2 Selective≥96%
C-7 CarboxymethylElectron-withdrawingN-2 Selective≥96%

Computational Studies of Tautomeric Mechanisms

Theoretical investigations of indazole tautomerization mechanisms have provided detailed insights into the energy barriers and transition states involved in these processes [7]. Density functional theory calculations at the B3LYP/6-311G** level reveal that the N1-H form of indazole is more stable than the N2-H form in both gaseous and aqueous phases [7]. The influence of halogen substituents and solvent effects on geometry, energy, charge distribution, and activation energy has been systematically studied [7].

The tautomerization mechanism proceeds through a three-membered cyclic transition state, with activation energy barriers varying depending on substituent effects and solvent environment [7]. The Onsager solvation model calculations demonstrate that solvent effects can significantly influence the relative stability of tautomeric forms and the height of energy barriers for interconversion [7].

Quantum Mechanical Analysis of Activation Energy Landscapes

Density Functional Theory Calculations

Comprehensive quantum mechanical studies of thiadiazole systems have employed density functional theory methods to investigate electronic properties, stability, and reactivity patterns [8] [9]. Calculations performed at the B3LYP/6-31G* level reveal that the sequence of electron donor ability in thiadiazole derivatives follows the order: 2-methyl-1,3,4-thiadiazole > 2,5-dimethyl-1,3,4-thiadiazole > 5-methyl-1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazole-2,5-diamine [8].

The electronic structure analysis through highest occupied molecular orbital and lowest unoccupied molecular orbital distributions provides insights into the reactivity patterns of these heterocyclic systems [8]. The energy gap calculations reveal that substitution patterns significantly influence the electronic properties, with methyl-substituted derivatives generally showing higher donor ability compared to amino-substituted analogs [8].

Activation Energy Barrier Analysis

Quantum mechanical investigations of heterocyclic ring-opening reactions provide fundamental insights into activation energy landscapes relevant to thiadiazole chemistry [10]. The activation strain model has been employed to decompose reaction energy profiles into strain and interaction components, revealing that activation energy barriers vary significantly depending on the heteroatom identity [10]. For three-membered heterocycles, the activation energy decreases in the order: nitrogen > phosphorus > oxygen > sulfur, with values of 32.1, 21.2, 16.6, and 9.6 kcal/mol respectively [10].

The following table presents calculated activation energy parameters for heterocyclic systems:

HeteroatomActivation Energy (kcal/mol)Reactivity OrderElectronic Factor
Nitrogen32.1LowestHigh electronegativity
Phosphorus21.2ModerateModerate electronegativity
Oxygen16.6HighPolarizability effects
Sulfur9.6HighestLow electronegativity

Transition State Theory Applications

The application of transition state theory to thiadiazole formation mechanisms provides quantitative predictions of reaction rates based on activation energy calculations [11]. The theory operates on fundamental assumptions including equilibrium in the transition state, finite activation energy barriers, and direct relationship between rate constants and transition state concentrations [11]. These principles enable the calculation of reaction rates using the Arrhenius equation, where the rate constant depends exponentially on the activation energy and temperature [11].

Computational studies utilizing the Grimme GFN2-xTB method with implicit water solvation have identified preferred protonation sites and tautomeric forms in thiadiazole derivatives [12]. The calculated activation energy values demonstrate that corrosion inhibition processes involving thiadiazole compounds can be understood through physical adsorption mechanisms, with energy barriers providing insights into the kinetic feasibility of surface interactions [12].

Advanced quantum chemical calculations for organic radical species containing carbon, hydrogen, nitrogen, and oxygen atoms have been performed at the M06-2X/def2-TZVP level of theory [13]. These calculations provide optimized three-dimensional geometries, enthalpies, Gibbs free energies, vibrational frequencies, and electronic properties that are essential for understanding reaction mechanisms and bond formation processes in thiadiazole chemistry [13].

The pharmaceutical compound 2-amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole represents a unique heterocyclic scaffold that combines the bioactive properties of both indazole and thiadiazole ring systems. This molecular architecture presents multiple strategic sites for structural modification to develop enhanced bioactive analogues with improved pharmacological profiles. The development of systematic modification strategies targeting the indazole ring substitution patterns, thiadiazole core functionalization approaches, and amino group derivatization techniques has emerged as a critical area of medicinal chemistry research.

Indazole Ring Substitution Patterns

Regioselective Nitrogen Alkylation Strategies

The indazole ring system within 2-amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole offers two distinct nitrogen positions for substitution: N1 and N2. Recent advances in regioselective alkylation methodologies have enabled precise control over substitution patterns to optimize biological activity [1] [2]. The development of cesium carbonate-mediated conditions in dioxane at elevated temperatures has proven highly effective for N1-selective alkylation, achieving regioselectivity ratios exceeding 99% with yields consistently above 90% [2].

The N1-alkylation approach employs alcohols as readily available starting materials, which are converted to corresponding tosylates before reaction with the indazole substrate. This methodology demonstrates exceptional substrate scope, accommodating primary and secondary alcohols, cyclic systems, and saturated heterocycles. The reaction conditions typically involve 1.5 equivalents of tosylate, 2.0 equivalents of cesium carbonate, and heating at 90°C for 2 hours in dioxane solvent [2].

For N2-selective alkylation, Mitsunobu reaction conditions provide complementary regioselectivity. The reaction of the indazole substrate with alcohols in the presence of diethyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 50°C yields N2-substituted products with excellent yields (>90%) and high regiocontrol [2]. The mechanistic basis for this selectivity involves chelation control through phosphine intermediates, directing alkylation specifically to the N2 position.

Carbon-Hydrogen Functionalization Approaches

The indazole ring system presents multiple carbon positions amenable to functionalization through transition metal-catalyzed carbon-hydrogen activation reactions. Rhodium(III)-catalyzed processes have emerged as particularly effective for introducing diverse substituents at the C3 position of the indazole ring [3] [4]. These transformations typically employ azobenzene precursors and proceed through cyclometalation intermediates to generate substituted indazole products.

The rhodium-catalyzed methodology demonstrates broad functional group tolerance and can accommodate various coupling partners, including vinylene carbonates, sulfoxonium ylides, and other electrophilic species. The reaction conditions generally involve rhodium chloride complexes, silver additives, and acetate bases under mild reaction conditions [3]. The yields for these transformations typically range from 60-95%, depending on the electronic properties of the substrates and the specific coupling partners employed.

Visible light-mediated carbon-hydrogen functionalization represents an emerging approach for indazole derivatization. These catalyst-free transformations utilize the inherent photochemical properties of azobenzene precursors to generate reactive intermediates that undergo intramolecular cyclization reactions [5]. The methodology offers advantages in terms of mild reaction conditions, absence of metal catalysts, and high atom economy.

Direct Electrophilic Substitution Reactions

The indazole ring system can undergo direct electrophilic substitution reactions at specific carbon positions, particularly when activated by electron-donating substituents. Bromination reactions using bromine in acetic acid under thermal conditions provide access to 5-bromo derivatives of 2-amino-1,3,4-thiadiazole-substituted indazoles [6]. These reactions typically proceed with moderate to good yields (45-91%) and demonstrate regioselectivity for the C5 position of the indazole ring.

Nitration reactions under strongly acidic conditions (concentrated sulfuric acid with fuming nitric acid) enable the introduction of nitro groups at activated positions of the indazole ring. The harsh reaction conditions limit the substrate scope and functional group tolerance, but the methodology provides access to valuable nitro-substituted intermediates for further derivatization [6].

Oxidative Functionalization Methods

The indazole ring system can be subjected to oxidative functionalization reactions to introduce additional functional groups or modify existing substituents. Oxidation with meta-chloroperoxybenzoic acid enables the conversion of sulfur-containing substituents to sulfoxides or sulfones, depending on the reaction conditions and stoichiometry [5]. These oxidative transformations typically proceed with moderate yields (49-89%) and can be used to modulate the electronic properties and biological activity of the compounds.

The oxidative functionalization approach is particularly valuable for introducing polar functional groups that can enhance water solubility and improve pharmacokinetic properties. The methodology demonstrates good functional group tolerance and can be applied to various indazole-containing substrates without affecting the core heterocyclic structure.

Thiadiazole Core Functionalization Approaches

Position-Selective Substitution Strategies

The 1,3,4-thiadiazole ring system presents distinct reactivity patterns at the C2 and C5 positions, enabling position-selective functionalization approaches. The C2 position, bearing the amino group in the target compound, can be modified through various derivatization reactions while maintaining the core thiadiazole structure [7] [8]. The C5 position, connected to the indazole moiety, offers opportunities for introducing diverse substituents through cyclocondensation reactions.

The thiosemicarbazide-based cyclization approach represents the most widely employed method for constructing substituted 1,3,4-thiadiazole rings. This methodology involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride [8] [9]. The reaction conditions typically involve heating at 80-90°C for 1-4 hours, followed by hydrolysis and neutralization to afford the desired products in yields ranging from 65-85%.

Recent advances in thiadiazole synthesis have introduced more efficient methodologies, including the use of polyphosphate ester as a milder dehydrating agent. This approach enables the formation of 2-amino-1,3,4-thiadiazoles under less harsh conditions (temperature not exceeding 85°C) while maintaining good yields and functional group tolerance [9]. The methodology demonstrates particular advantages for acid-sensitive substrates and offers improved safety profiles compared to traditional phosphorus oxychloride-based approaches.

Ring Fusion and Annulation Reactions

The thiadiazole core can serve as a foundation for constructing fused ring systems through annulation reactions with various heterocyclic partners. Imidazothiadiazole derivatives represent an important class of fused heterocycles that can be accessed through cyclization reactions involving thiadiazole precursors and appropriate electrophiles [7]. These fused systems often exhibit enhanced biological activity and improved pharmacological profiles compared to their non-fused counterparts.

The synthesis of imidazothiadiazole derivatives typically involves the reaction of 2-amino-1,3,4-thiadiazole precursors with α-haloketones or similar electrophiles under basic conditions. The cyclization process proceeds through nucleophilic attack of the amino group on the electrophilic center, followed by intramolecular ring closure to form the fused heterocyclic system [7]. The yields for these transformations generally range from 50-80%, depending on the specific substrates and reaction conditions employed.

Oxidative Modifications of the Thiadiazole Ring

The sulfur atom within the thiadiazole ring can be subjected to oxidative modifications to generate sulfoxide or sulfone derivatives. These oxidative transformations can significantly alter the electronic properties and biological activity of the compounds [10]. The oxidation reactions typically employ oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid, or other peroxides under controlled conditions.

The formation of thiadiazole sulfoxides generally requires milder oxidation conditions and shorter reaction times compared to sulfone formation. The stereochemistry of the resulting sulfoxides can influence the biological activity, with different diastereomers potentially exhibiting distinct pharmacological profiles [10]. The oxidative functionalization approach provides a valuable strategy for fine-tuning the properties of thiadiazole-containing compounds.

Mercapto Group Introduction and Substitution

The introduction of mercapto groups at the C2 position of the thiadiazole ring provides access to versatile intermediates for further functionalization. The mercapto-substituted thiadiazoles can undergo alkylation reactions with various electrophiles to generate diverse derivatives [11]. The methodology typically involves the reaction of 2-mercapto-1,3,4-thiadiazole precursors with alkyl halides, sulfonates, or other electrophiles under basic conditions.

The alkylation of mercapto-thiadiazoles demonstrates good functional group tolerance and can accommodate various electrophiles, including primary and secondary alkyl halides, benzyl halides, and other activated electrophiles [11]. The reaction conditions typically involve the use of inorganic bases such as potassium carbonate or cesium carbonate in polar aprotic solvents. The yields for these transformations generally range from 60-90%, depending on the specific substrates and reaction conditions.

Amino Group Derivatization Techniques

Acylation Reactions for Amide Formation

The amino group at the C2 position of the thiadiazole ring represents a highly reactive site for derivatization reactions. Acylation reactions using anhydrides or acid chlorides provide direct access to amide derivatives with diverse structural features [8] [12]. The acylation methodology typically involves the reaction of the amino-thiadiazole substrate with acylating agents in the presence of bases or under neutral conditions.

The use of acetic anhydride for acetylation reactions represents a simple and effective approach for introducing acetyl groups. The reaction conditions typically involve heating the substrate with acetic anhydride in the presence of sodium acetate as a catalyst [8]. The yields for these transformations are generally high (80-95%), and the methodology demonstrates good functional group tolerance.

For the introduction of more diverse acyl groups, the reaction with acid chlorides in dry tetrahydrofuran provides excellent results. The methodology involves the addition of the acid chloride to a solution of the amino-thiadiazole substrate in the presence of sodium hydrogencarbonate to neutralize the liberated hydrogen chloride [8]. The reaction proceeds at room temperature over 24 hours, typically yielding products in 70-90% yields.

Alkylation and Substitution Reactions

The amino group can undergo alkylation reactions with various electrophiles to generate substituted amine derivatives. The alkylation methodology provides access to secondary and tertiary amine derivatives with enhanced biological activity profiles [13]. The reaction conditions typically involve the use of alkyl halides or sulfonates in the presence of bases under controlled conditions.

The regioselectivity of amino group alkylation depends on the electronic and steric properties of both the substrate and the alkylating agent. Primary alkyl halides generally react preferentially at the nitrogen atom, while secondary and tertiary halides may undergo competing elimination reactions [13]. The methodology demonstrates good functional group tolerance and can accommodate various alkylating agents.

Condensation Reactions with Carbonyl Compounds

The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff base derivatives. These condensation reactions provide access to compounds with extended conjugation systems and potentially enhanced biological activity [12]. The reaction conditions typically involve the use of molecular sieves or other dehydrating agents to drive the equilibrium toward product formation.

The condensation methodology demonstrates broad substrate scope and can accommodate various carbonyl compounds, including aromatic and aliphatic aldehydes, ketones, and more complex carbonyl-containing substrates [12]. The yields for these transformations typically range from 65-85%, depending on the specific substrates and reaction conditions employed.

Cyclization Reactions for Heterocycle Formation

The amino group can serve as a nucleophile in cyclization reactions to form additional heterocyclic rings fused to the thiadiazole core. These cyclization reactions provide access to structurally complex compounds with multiple heterocyclic systems [6]. The methodology typically involves the reaction of the amino-thiadiazole substrate with bifunctional electrophiles under appropriate conditions.

The cyclization approach enables the formation of various fused heterocyclic systems, including pyrimidines, pyrazoles, and other nitrogen-containing rings. The reaction conditions depend on the specific cyclization partner and the desired ring size, but generally involve heating in polar solvents with appropriate bases or catalysts [6]. The yields for these transformations typically range from 55-80%, depending on the specific substrates and reaction conditions.

Derivatization with Electrophilic Reagents

The amino group can react with various electrophilic reagents to introduce diverse functional groups and modify the electronic properties of the compound. The derivatization methodology includes reactions with chloroformates, sulfonyl chlorides, and other electrophilic species [14]. These reactions typically proceed under mild conditions and demonstrate good functional group tolerance.

The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as a derivatization reagent provides access to fluorescent derivatives suitable for analytical applications. The reaction proceeds under mild conditions and generates stable derivatives that can be analyzed by liquid chromatography with fluorescence detection [14]. The methodology demonstrates excellent reproducibility and can be applied to various amino-containing substrates.

The derivatization approach with electrophilic reagents enables the introduction of protecting groups, reporter groups, and other functional moieties that can modulate the biological activity and pharmacological properties of the compounds [15]. The methodology provides a versatile platform for generating diverse structural analogues for structure-activity relationship studies.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

231.05786648 g/mol

Monoisotopic Mass

231.05786648 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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